REACTION_CXSMILES
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[I:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[N:5]=[CH:4][C:3]=1[NH:10]C(=O)C(C)(C)C>OS(O)(=O)=O>[I:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[N:5]=[CH:4][C:3]=1[NH2:10]
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Name
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|
Quantity
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2.33 g
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Type
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reactant
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Smiles
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IC1=C(C=NC(=C1)OC)NC(C(C)(C)C)=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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IC1=C(C=NC(=C1)OC)NC(C(C)(C)C)=O
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Name
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Quantity
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70 mL
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Type
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solvent
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Smiles
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OS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 0° C.
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Type
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CUSTOM
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Details
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was quenched cautiously with solid NaOH (10 g)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (×2)
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Type
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WASH
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Details
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The combined organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by chromatography on silica gel (0→30% EtOAc-hexanes)
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Name
|
|
Type
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product
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Smiles
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IC1=C(C=NC(=C1)OC)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |